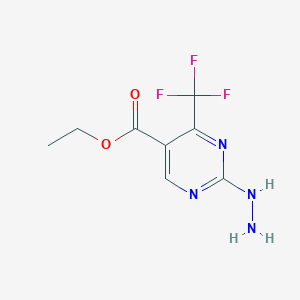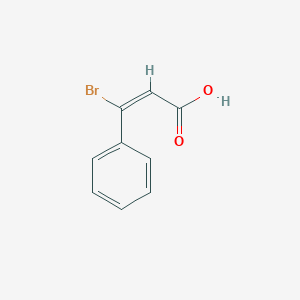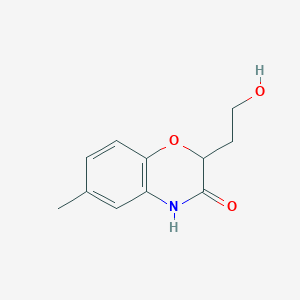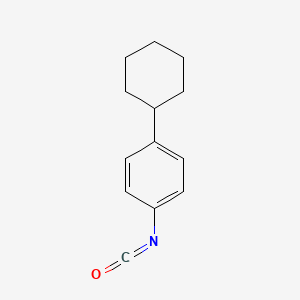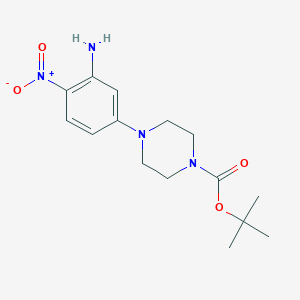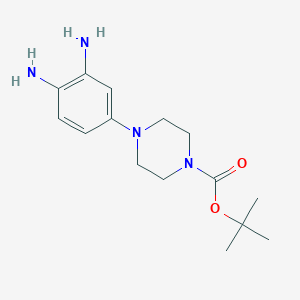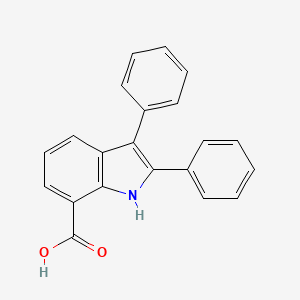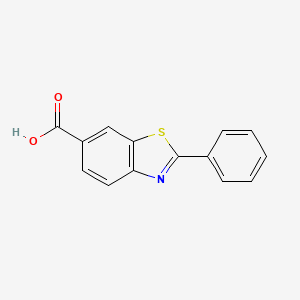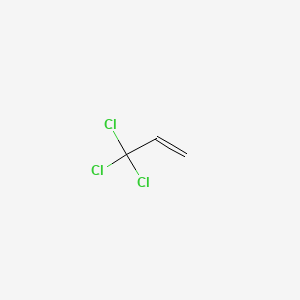
3,3,3-trichloroprop-1-ene
Overview
Description
3,3,3-Trichloroprop-1-ene is an organic compound with the molecular formula C₃H₃Cl₃. It is a chlorinated derivative of propene and is known for its reactivity due to the presence of three chlorine atoms attached to the same carbon atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
It’s known that the compound interacts with various biological molecules due to its electrophilic nature .
Mode of Action
3,3,3-Trichloroprop-1-ene is a strong electrophile, which means it has a tendency to accept electrons and form bonds with nucleophilic (electron-rich) entities . This property allows it to participate in various chemical reactions, including cycloaddition reactions .
Biochemical Pathways
Given its electrophilic nature, it’s plausible that it could interfere with various biochemical processes by reacting with nucleophilic components of cells .
Result of Action
Its electrophilic nature suggests that it could potentially react with various cellular components, leading to a range of possible effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, its reactivity might be affected by the presence of other chemicals in the environment. Moreover, its stability could be influenced by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
3,3,3-Trichloroprop-1-ene plays a significant role in biochemical reactions, particularly in cycloaddition reactions. It interacts with various enzymes and proteins, acting as a strong electrophile in polar cycloaddition reactions. For instance, it has been shown to participate in [3 + 2] cycloaddition reactions with nitrile N-oxides, where it behaves as a very strong electrophile
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by interacting with cellular proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s strong electrophilic nature allows it to form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in cellular functions . These interactions can result in changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an electrophile, forming covalent bonds with nucleophilic sites on enzymes and proteins. This can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, in cycloaddition reactions, this compound forms bonds with nitrile N-oxides, resulting in the formation of new chemical structures
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important factors in laboratory settings. Studies have shown that the compound’s effects can change over time due to its stability and degradation properties. In cycloaddition reactions, the compound’s reactivity may decrease over time as it degrades . Long-term effects on cellular function have also been observed, with changes in enzyme activity and gene expression occurring over extended periods of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s strong electrophilic nature allows it to participate in reactions that alter the concentrations of key metabolites
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s electrophilic nature allows it to bind to specific proteins, facilitating its transport and accumulation in certain cellular compartments . These interactions are important for understanding the compound’s localization and its effects on cellular function.
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3,3-Trichloroprop-1-ene can be synthesized through a three-step protocol starting from nitromethane and chloral hydrate . The reaction involves the formation of intermediate compounds, which are then converted to the final product under specific reaction conditions. Commercially available chemicals are used as solvents and components for the preparation of addends .
Industrial Production Methods
The industrial production of this compound typically involves the chlorination of propene under controlled conditions. The reaction is carried out in the presence of a catalyst to ensure high yield and purity of the product. The process is optimized to minimize the formation of by-products and to ensure the efficient use of raw materials.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trichloroprop-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction of this compound can lead to the formation of less chlorinated derivatives or completely dechlorinated products.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nitrile N-oxides, ketonitrones, and various oxidizing and reducing agents . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products with high selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, cycloaddition reactions with nitrile N-oxides can lead to the formation of isoxazoline derivatives . Reduction reactions can produce less chlorinated alkenes or alkanes, while substitution reactions can yield a variety of functionalized compounds.
Scientific Research Applications
3,3,3-Trichloroprop-1-ene has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.
Medicine: Research is ongoing to explore the potential medicinal applications of derivatives of this compound.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Comparison with Similar Compounds
3,3,3-Trichloroprop-1-ene can be compared with other similar compounds, such as:
1,2,3-Trichloropropane: Another chlorinated derivative of propane, known for its high toxicity and persistence in the environment.
3,3,3-Trichloro-1-nitroprop-1-ene: A nitro-substituted derivative that participates in cycloaddition reactions with nitrile N-oxides.
Trichloromethyl ethylene: A compound with similar reactivity due to the presence of trichloromethyl group.
The uniqueness of this compound lies in its specific reactivity patterns and the types of products it forms in various chemical reactions.
Properties
IUPAC Name |
3,3,3-trichloroprop-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3/c1-2-3(4,5)6/h2H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEIPALYOJMDAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062281 | |
| Record name | 1-Propene, 3,3,3-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2233-00-3 | |
| Record name | 3,3,3-Trichloro-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2233-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propene, 3,3,3-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002233003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 3,3,3-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propene, 3,3,3-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-Trichloroprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


